2-Acetamido-4-fluoro-3-nitrotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-fluoro-6-methyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-5-3-4-7(10)9(12(14)15)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHCIRIELWAZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742784 | |
| Record name | N-(3-Fluoro-6-methyl-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-77-6 | |
| Record name | N-(3-Fluoro-6-methyl-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 2 Acetamido 4 Fluoro 3 Nitrotoluene
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The existing substituents on the 2-Acetamido-4-fluoro-3-nitrotoluene ring profoundly affect both the rate of reaction and the position of the incoming electrophile.
Directing Effects of Acetamido, Fluoro, and Nitro Substituents on Aromatic Ring Activation/Deactivation
Acetamido Group (-NHCOCH₃): This group is a strong activator and an ortho, para-director. brainly.combrainly.com The lone pair of electrons on the nitrogen atom can be donated into the aromatic ring through resonance, increasing the electron density, particularly at the ortho and para positions. stackexchange.com This donation stabilizes the positively charged intermediate (the sigma complex) formed during electrophilic attack. While the carbonyl portion of the acetamido group has an electron-withdrawing inductive effect, the resonance effect is dominant in directing the substitution. brainly.comstackexchange.com
Fluoro Group (-F): Halogens are a unique class of substituents. The fluorine atom is highly electronegative, withdrawing electron density from the ring via the inductive effect, which deactivates the ring compared to benzene. wikipedia.orgcsbsju.edu However, it also possesses lone pairs of electrons that can be donated through resonance, which directs incoming electrophiles to the ortho and para positions. wikipedia.org For fluorine, the inductive deactivation is generally stronger than the resonance donation, making it a deactivating, ortho, para-director. wikipedia.org
Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. youtube.comvedantu.com It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects. youtube.comrsc.org This withdrawal significantly reduces the nucleophilicity of the ring and destabilizes the sigma complex, slowing down the reaction. The resonance structures show that the ortho and para positions become particularly electron-deficient, thus directing the electrophile to the relatively less deactivated meta position. vedantu.comquora.com
Methyl Group (-CH₃): As an alkyl group, the methyl group is a weak activator and an ortho, para-director through an inductive electron-donating effect and hyperconjugation.
Combined Effect: In this compound, the available positions for electrophilic attack are C5 and C6. The directing effects of the substituents are as follows:
The acetamido group at C2 strongly directs para to C5.
The nitro group at C3 directs meta to C5.
The fluoro group at C4 directs ortho to C5.
The methyl group at C1 directs para to C5.
All major directing influences converge to favor electrophilic attack at the C5 position . The powerful activating and directing effect of the acetamido group is the dominant factor. The deactivating nitro group also directs to C5 (meta to its position), reinforcing this outcome. Therefore, electrophilic substitution on this molecule is expected to occur selectively at the C5 position.
Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Effect | Primary Mechanism |
|---|---|---|---|
| Acetamido (-NHCOCH₃) | Activating | Ortho, Para | +Resonance > -Inductive |
| Fluoro (-F) | Deactivating | Ortho, Para | -Inductive > +Resonance |
| Nitro (-NO₂) | Strongly Deactivating | Meta | -Resonance & -Inductive |
| Methyl (-CH₃) | Activating | Ortho, Para | +Inductive & Hyperconjugation |
Theoretical Predictions of Electrophilic Attack Sites
Common computational approaches include:
Calculation of Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) can indicate regions of high electron density that are available to react with an electrophile. rsc.org
Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) areas that are attractive to an incoming electrophile.
Sigma Complex Stability: A robust method involves calculating the relative stabilities of the various possible sigma-complex intermediates that can be formed upon electrophilic attack. The most stable intermediate corresponds to the major reaction product. This method often employs Density Functional Theory (DFT) for accurate energy calculations. nih.govacs.org
Reactivity Indices: Descriptors such as Fukui functions and average local ionization energy can quantify the local reactivity of different atoms in the ring, providing predictions for the most likely sites of substitution. pku.edu.cnresearchgate.net
For this compound, these theoretical methods would be expected to confirm the qualitative prediction that the C5 position is the most nucleophilic and therefore the most reactive site for electrophilic attack.
Nucleophilic Aromatic Substitution Reactions
In contrast to EAS, Nucleophilic Aromatic Substitution (SNA) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. The presence of strong electron-withdrawing groups is essential for this type of reaction to occur.
Activation of Fluorine and Nitro Groups towards Nucleophilic Displacement
The this compound molecule is well-suited for nucleophilic aromatic substitution. The reaction is activated by the powerful electron-withdrawing nitro group, which is positioned ortho to the fluorine atom. wikipedia.orglibretexts.org This arrangement is critical, as electron-withdrawing groups activate the ring towards nucleophilic attack, particularly when they are ortho or para to the leaving group. masterorganicchemistry.com
The fluorine atom serves as an excellent leaving group in SNAr reactions. Although the carbon-fluorine bond is very strong, the rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring, not the subsequent loss of the leaving group. masterorganicchemistry.comwyzant.com The high electronegativity of fluorine strongly withdraws electron density from the carbon to which it is attached (the ipso-carbon), making this site highly electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comwyzant.com This inductive effect accelerates the rate-limiting addition step, often making fluoro-substituted compounds more reactive in SNAr reactions than their chloro- or bromo- counterparts. wyzant.com
Investigation of Reaction Kinetics and Mechanisms
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.orglibretexts.org
Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org This step temporarily disrupts the aromaticity of the ring. The formation of this intermediate is typically the slow, rate-determining step. masterorganicchemistry.com
Elimination Step: The aromaticity is restored in a fast step where the leaving group (fluoride ion) is expelled from the Meisenheimer complex. wikipedia.org
For this compound, the negative charge of the Meisenheimer intermediate is effectively stabilized by delocalization onto the adjacent nitro group through resonance. This stabilization lowers the activation energy of the first step, facilitating the reaction. libretexts.org The kinetics of the reaction are expected to follow second-order behavior, being first-order in both the aromatic substrate and the nucleophile. The reaction rate can be influenced by solvent polarity and the nature of the nucleophile. mdpi.com In some cases, particularly with less-stabilizing substituents, the mechanism may shift towards a concerted (single-step) process rather than a stepwise one involving a distinct intermediate. wikipedia.org
Reduction Reactions
The nitro group in this compound is readily susceptible to reduction, a common and synthetically useful transformation. The reduction of an aromatic nitro group typically yields the corresponding primary amine. This conversion is a key step in the synthesis of many dyes, pharmaceuticals, and other fine chemicals. jsynthchem.com
Several well-established methods can be employed for this reduction, and the choice of reagent can be important to avoid affecting other functional groups in the molecule. organic-chemistry.orgwikipedia.org
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice. commonorganicchemistry.com Raney nickel is another effective catalyst that may be preferred if dehalogenation is a concern. commonorganicchemistry.com
Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.orgcommonorganicchemistry.com The Fe/HCl or Fe/acetic acid systems are often used in industrial processes due to their cost-effectiveness and milder conditions.
Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst.
Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the chemoselective reduction of nitro groups. wikipedia.org
The reduction of this compound would yield 3-amino-2-acetamido-4-fluorotoluene . Care must be taken in selecting the reduction conditions to ensure that the fluorine atom is not reductively cleaved (hydrodehalogenation), a potential side reaction under certain catalytic hydrogenation conditions.
Nitro Group Reduction to Amino Functionality and Subsequent Derivatization
The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis, providing a gateway to the synthesis of anilines, which are crucial precursors for pharmaceuticals, dyes, and agrochemicals. jsynthchem.com The conversion of the nitro group in this compound to a primary amine yields N-(2-amino-4-fluoro-5-methylphenyl)acetamide. This reaction must be performed with careful consideration of the other functional groups present to ensure chemoselectivity.
A variety of methods are available for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com While highly effective, these catalysts can sometimes lead to the reduction of other functional groups or, in the case of halogenated compounds, dehalogenation. commonorganicchemistry.com Another widely used approach involves the use of metals in acidic media, such as iron, zinc, or tin(II) chloride in the presence of hydrochloric acid. masterorganicchemistry.comscispace.com These methods are often milder and can exhibit greater chemoselectivity. For instance, iron powder in water has been shown to be an effective system for the chemoselective reduction of nitroarenes under mild conditions.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Typical Conditions | Comments |
|---|---|---|
| H₂/Pd-C | H₂ gas, Methanol or Ethanol solvent, Room temperature | Highly efficient but may also reduce other functional groups. Risk of dehalogenation. commonorganicchemistry.com |
| H₂/Raney Ni | H₂ gas, Ethanol solvent | Often used when dehalogenation is a concern with Pd/C. commonorganicchemistry.com |
| Fe/HCl or Fe/NH₄Cl | Aqueous acid, Heating | A classic, cost-effective method with good selectivity for the nitro group. |
| Zn/HCl or Zn/CH₃COOH | Aqueous acid, Room temperature | Provides mild reduction conditions. commonorganicchemistry.com |
| SnCl₂·2H₂O | Ethanol or Ethyl acetate (B1210297) solvent, Heating | A mild reagent useful for substrates with acid-sensitive functional groups. masterorganicchemistry.com |
| NaBH₄/Ni(PPh₃)₄ | Ethanol solvent, Room temperature | A complex-based system that enhances the reducing power of sodium borohydride. jsynthchem.comjsynthchem.com |
Once the amino functionality is installed, it opens up a vast array of possibilities for subsequent derivatization. The resulting primary aromatic amine is a nucleophile that can readily participate in various reactions to build more complex molecular architectures. Common derivatization strategies include:
The development of new derivatizing reagents continues to expand the toolkit for modifying amino groups, enabling their analysis and incorporation into complex molecules. nih.govnih.govresearchgate.net
Reduction of the Acetamido Group
The reduction of an amide, such as the acetamido group, to an amine is a more challenging transformation than nitro group reduction and requires potent reducing agents. The typical reagent for this conversion is lithium aluminum hydride (LiAlH₄). This reaction would convert the acetamido group (-NHCOCH₃) into an ethylamino group (-NHCH₂CH₃).
However, the application of LiAlH₄ to this compound is complicated by the presence of the nitro group. Aromatic nitro compounds can react with LiAlH₄ to form azo compounds as condensation products, rather than the desired amine. masterorganicchemistry.com Therefore, to achieve the selective reduction of the acetamido group, it would be necessary to first reduce the nitro group to the amine, protect the resulting diamine if necessary, and then perform the amide reduction with LiAlH₄, followed by deprotection. There is a lack of specific literature detailing this transformation on this particular substrate, and any approach would need to be carefully designed to manage the reactivity of the multiple functional groups.
Hydrolysis and Amidation Reactions
The acetamido group can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding primary amine, 2-amino-4-fluoro-3-nitrotoluene, and acetic acid. This reaction is a standard procedure for deprotection of an amine.
Acid-catalyzed hydrolysis: This is typically achieved by refluxing the compound with an aqueous mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The mechanism involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-catalyzed hydrolysis: This method usually involves heating the compound with a strong base, such as aqueous sodium hydroxide (B78521) (NaOH). The mechanism proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.
The choice between acidic and basic conditions would depend on the stability of the other functional groups in the molecule to the reaction environment.
Table 2: General Conditions for Acetamido Group Hydrolysis
| Condition | Reagents | Typical Solvent | Temperature |
|---|---|---|---|
| Acidic | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Water / Ethanol mixture | Reflux |
| Basic | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Water / Ethanol mixture | Reflux |
Formation of New Amide Bonds
The ability to form amide bonds is of central importance in organic and medicinal chemistry. nih.gov After the hydrolysis of the acetamido group to produce 2-amino-4-fluoro-3-nitrotoluene, the resulting primary amine can be used to form new and diverse amide bonds. This process, known as N-acylation, typically involves reacting the amine with an activated carboxylic acid derivative.
Common methods for forming new amide bonds include:
Reaction with Acyl Chlorides or Anhydrides: This is a direct and often high-yielding method where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride or anhydride. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is usually added to neutralize the HCl or carboxylic acid byproduct.
Peptide Coupling Reagents: In cases where the carboxylic acid is less reactive or sensitive, a wide variety of coupling reagents can be used to activate the carboxylic acid in situ. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or various phosphonium (B103445) and uronium salts are frequently employed. These reagents facilitate amide bond formation under mild conditions. researchgate.net
This versatility allows for the synthesis of a large library of derivatives from the hydrolyzed intermediate, where the properties of the final molecule can be fine-tuned by changing the acylating agent.
Coupling Reactions and Metal-Catalyzed Transformations
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of this compound in such reactions would primarily involve the activation of the carbon-fluorine (C-F) bond. C-F bonds are the strongest carbon-halogen bonds, and their activation is significantly more challenging than that of C-Cl, C-Br, or C-I bonds.
However, significant advances have been made in the palladium-catalyzed cross-coupling of fluoroarenes. mdpi.commdpi.com These reactions often require specialized catalyst systems, including electron-rich, bulky phosphine (B1218219) ligands, and specific reaction conditions. The activation of the C-F bond in a fluoroarene complexed to a tricarbonylchromium(0) moiety has been shown to facilitate Suzuki and Stille cross-coupling reactions. rsc.org The electron-withdrawing nature of the nitro group on the ring in this compound could potentially make the C-F bond more susceptible to nucleophilic attack, a key step in some cross-coupling catalytic cycles.
Common palladium-catalyzed reactions that could be explored include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester).
Stille Coupling: Reaction with an organotin reagent.
Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine.
Successful coupling would depend on finding a catalytic system capable of oxidative addition into the strong C-F bond without being deactivated by the other functional groups on the molecule.
Table 3: Examples of Catalyst Systems for Palladium-Catalyzed Coupling of Fluoroarenes
| Reaction Type | Palladium Source | Ligand | Base / Additive | Substrate Example | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd₂(dba)₃ | PMe₃ | Cs₂CO₃ | (Fluoroarene)Cr(CO)₃ | rsc.org |
| Stille Coupling | Pd₂(dba)₃ | PMe₃ | CsF | (Fluoroarene)Cr(CO)₃ | rsc.org |
| C-F Cleavage | Pd(0) Catalyst | - | LiI | Hexafluorobenzene | mdpi.commdpi.com |
| C-N Coupling | [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Aryl Halides with Fluoroalkylamines | nih.gov |
Carbon-Nitrogen Bond Formation
There is currently no specific information available in the reviewed scientific literature detailing the participation of this compound in carbon-nitrogen bond formation reactions. General chemical principles suggest that the aromatic ring, activated by the nitro group and influenced by the fluoro and acetamido substituents, could potentially undergo nucleophilic aromatic substitution reactions. However, without experimental data, any discussion of potential reactants, conditions, and outcomes would be purely speculative.
Rearrangement Reactions and Intramolecular Processes
Similarly, dedicated studies on the rearrangement reactions and intramolecular processes of this compound are not described in the accessible literature. While related structures might undergo transformations such as the Smiles rearrangement or other intramolecular cyclizations under specific conditions, no such reactions have been documented for this specific compound. The interplay of the ortho-nitro group and the acetamido functionality could theoretically lead to interesting intramolecular interactions, but this remains an area for future investigation.
Due to the absence of specific research findings on the chemical reactivity and transformation of this compound, no data tables can be generated at this time.
The Synthetic Utility of this compound in Organic Chemistry
The chemical compound this compound, with the CAS number 1355247-77-6, is a substituted aromatic molecule. guidechem.com While detailed, peer-reviewed studies focusing exclusively on its applications are limited, its structure—featuring acetamido, fluoro, and nitro groups on a toluene (B28343) scaffold—suggests significant potential as a versatile intermediate in synthetic organic chemistry. The reactivity of these functional groups can be strategically exploited in the construction of more complex molecular architectures. This article explores the prospective applications and synthetic utility of this compound by drawing parallels with structurally related molecules and established chemical transformations.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways
The synthesis of polysubstituted aromatic compounds like 2-Acetamido-4-fluoro-3-nitrotoluene is often challenging regarding regioselectivity and yield. Traditional methods typically involve multi-step sequences, including the nitration of a substituted toluene (B28343) and the acetylation of an aniline (B41778) precursor. acs.orgnih.gov
Future research should prioritize the development of more efficient and selective synthetic routes. Key areas for exploration include:
Alternative Nitration Strategies: Moving beyond conventional mixed-acid (HNO₃/H₂SO₄) nitration could provide better control over the introduction of the nitro group. Investigating milder nitrating agents or novel catalytic systems may prevent the formation of unwanted isomers and oxidation byproducts, which can be a problem in direct nitration approaches. acs.org
Novel Precursor Strategies: A patented method for a related compound involves a sequence of nitration, chlorination, and then fluorination, starting from o-methylphenol. wipo.int Investigating similar halogen exchange reactions or novel fluorination techniques could open up new avenues to access the 4-fluoro-substituted core. The synthesis of related 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which involves the reaction of an amine with bromoacetyl bromide followed by coupling with a phenol, also presents a strategic framework that could be adapted. psu.edu
Advanced Mechanistic Investigations
A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound. The electronic and steric effects of the substituents play a critical role in directing the regiochemical outcome of synthetic transformations, particularly the nitration step.
Future mechanistic studies should focus on:
Kinetic Analysis: Detailed kinetic studies of the nitration and acetylation steps can elucidate the reaction rates and the influence of various parameters such as temperature, concentration, and catalyst loading. For similar nitration reactions of toluene derivatives, activation energies have been determined, providing valuable insight into the reaction dynamics. thieme-connect.comthieme-connect.com
Intermediate Characterization: The use of advanced spectroscopic techniques, such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can help identify and characterize transient intermediates and transition states. This has been successfully applied to monitor the progress of continuous-flow nitration processes for other aromatic compounds. thieme-connect.com
Understanding Substituent Effects: A systematic investigation into the directing effects of the acetamido, fluoro, and methyl groups on the aromatic ring is essential. Understanding the interplay between the activating acetamido group and the deactivating, ortho-para directing fluoro group and the meta-directing nitro group is key to controlling the regioselectivity of further functionalization.
Development of Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of nitroaromatic compounds traditionally involves harsh reagents and conditions, posing safety and environmental concerns. Adopting green chemistry principles is paramount for the future production of this compound.
Key directions for sustainable synthesis include:
Continuous-Flow Technology: Nitration reactions are highly exothermic, and using continuous-flow reactors offers superior heat management, enhanced safety, and improved process reliability compared to conventional batch reactors. thieme-connect.comthieme-connect.com Developing a telescoped continuous-flow process for the acetylation and subsequent nitration steps could significantly improve the safety and efficiency of the synthesis, as has been demonstrated for key intermediates of pharmaceuticals. acs.org
Greener Reagents and Solvents: Research into alternative nitrating agents that are less corrosive and produce less toxic waste than the standard sulfuric and nitric acid mixture is a critical goal. Furthermore, replacing traditional organic solvents with more environmentally benign alternatives, or exploring solvent-free reaction conditions, would reduce the environmental footprint of the synthesis.
Catalytic Methods: The exploration of solid acid catalysts or other heterogeneous catalysts could facilitate easier product separation and catalyst recycling, aligning with the principles of green chemistry. Aerobic copper-catalyzed reactions, for instance, represent a move towards more sustainable oxidative processes in organic chemistry. scispace.com
Computational Design of New Derivatives with Tunable Reactivity
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts and accelerating the discovery of new functional compounds.
Future computational research on this compound should involve:
Quantum Mechanical Calculations: Employing methods like Density Functional Theory (DFT) and ab initio calculations can provide deep insights into the molecule's electronic structure, vibrational frequencies, and geometric parameters. researchgate.net These calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of subsequent chemical modifications.
Reaction Pathway Analysis: Theoretical calculations can be used to map out the potential energy surfaces of proposed synthetic reactions. This allows for the evaluation of different reaction pathways, the identification of the most energetically favorable routes, and the prediction of potential byproducts.
Application in Materials Science (if applicable to this compound, as a synthetic building block)
The highly functionalized nature of this compound makes it an attractive building block for the synthesis of advanced materials. Nitroaromatic compounds are well-established precursors for a wide range of functional materials, including dyes and polymers. nih.gov
Future research into the materials science applications of this compound could explore:
Polymer Synthesis: The presence of multiple reactive sites (the nitro group can be reduced to an amine, the acetamido group can be hydrolyzed) allows for its incorporation into various polymer backbones. This could lead to the development of specialty polymers with tailored properties, such as high thermal stability, specific optical characteristics, or enhanced solubility, potentially for use in electronics or aerospace.
Functional Dyes and Pigments: The chromophoric nitro group and the potential for further functionalization make this compound a candidate for the synthesis of novel dyes. The fluoro and acetamido groups can be used to fine-tune the color, lightfastness, and binding properties of the resulting dyes.
Precursor for Biologically Active Molecules: The structurally related 2-phenoxy-N-phenylacetamide scaffold has been identified as a promising starting point for developing novel antitubercular agents. psu.edu The unique substitution pattern of this compound makes it a valuable intermediate for creating libraries of new compounds for biological screening.
Q & A
Q. What role does this compound play in developing fluorescent probes or metal-organic frameworks (MOFs)?
- Methodology :
- Fluorophore design : Incorporate into naphthalimide derivatives (e.g., N-allyl-4-(N-phenylureido)benzylamino analogs) for Stokes shift optimization .
- MOF synthesis : Use boronic acid derivatives (e.g., 4-acetyl-3-fluorophenylboronic acid) as linkers for porous materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
